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molecular formula C4H11NO2 B1664899 2-(2-Aminoethoxy)ethanol CAS No. 929-06-6

2-(2-Aminoethoxy)ethanol

Cat. No. B1664899
M. Wt: 105.14 g/mol
InChI Key: GIAFURWZWWWBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429472B2

Procedure details

To a stirring slurry of 9-anthracenemethanol (10 g, 48 mmol) and 4-nitrophenyl chloroformate (13.6 g, 67.5 mmol) in 200 ml CH2Cl2 was added triethylamine (6.7 ml, 0.19 mol). The resulting gold colored solution was allowed to stir 16 hrs at room temperature. At this point, 2-(2-aminoethoxy)ethanol (14.4 ml, 0.144 mol) was added and stirring continued for another 24 hours. The CH2Cl2 reaction mixture was then washed with a 2% sodium hydroxide (w/w) solution until no p-nitrophenol was observed in the organic layer. The dichloromethane was dried with sodium sulfate, filtered, and evaporated under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[CH2:15][OH:16])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.Cl[C:18](OC1C=CC([N+]([O-])=O)=CC=1)=[O:19].C(N(CC)CC)C.[NH2:37][CH2:38][CH2:39][O:40][CH2:41][CH2:42][OH:43]>C(Cl)Cl.[Au]>[CH:11]1[C:12]2[C:7](=[CH:6][C:5]3[C:14]([C:13]=2[CH2:15][O:16][C:18](=[O:19])[NH:37][CH2:38][CH2:39][O:40][CH2:41][CH2:42][OH:43])=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO
Name
Quantity
13.6 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.4 mL
Type
reactant
Smiles
NCCOCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Au]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir 16 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for another 24 hours
Duration
24 h
WASH
Type
WASH
Details
was then washed with a 2% sodium hydroxide (w/w) solution until no p-nitrophenol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)COC(NCCOCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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